molecular formula C7H14O B109323 4,4-Dimethyl-2-pentanone CAS No. 590-50-1

4,4-Dimethyl-2-pentanone

Cat. No.: B109323
CAS No.: 590-50-1
M. Wt: 114.19 g/mol
InChI Key: AZASWMGVGQEVCS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentanone, also known as Methyl neopentyl ketone, is a chemical compound used as a starting reagent in the synthesis of 3,4,4,5-tetramethyl-3-hexanol . It has also been used in gas-phase reactions with 2,2,4-trimethylpentane .


Synthesis Analysis

The synthesis of this compound often involves it being used as a starting reagent. For example, it has been used in the synthesis of 3,4,4,5-tetramethyl-3-hexanol .


Molecular Structure Analysis

The molecular formula of this compound is C7H14O . The structure of this compound can be represented as (CH3)3CCH2COCH3 .


Chemical Reactions Analysis

This compound has been used in gas-phase reactions with 2,2,4-trimethylpentane .


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.404 (lit.) . It has a boiling point of 125-130 °C (lit.) and a density of 0.809 g/mL at 25 °C (lit.) .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

4,4-Dimethyl-2-pentanone undergoes gas-phase reactions with OH radicals, which is significant in atmospheric chemistry. The study of alkoxy radical isomerization products from the gas-phase OH radical-initiated reactions of related compounds, like 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol, provides insights into the occurrence and importance of alkoxy radical isomerization. These reactions result in various products, indicating the complexity of chemical transformations happening in the atmosphere. Understanding these reactions is crucial for assessing the environmental impact of such compounds (Atkinson & Aschmann, 1995).

Organometallic Chemistry

Research on organometallic compounds derived from this compound, like 2,2-dimethyl-3-pentanone, employs techniques such as IR and 13 C NMR. These studies are vital for differentiating O- and C-metallated compounds and understanding solvent and metal effects on 13 C chemical shifts. The work is foundational in the field of organometallic chemistry, helping chemists understand the structural and electronic properties of organometallic compounds (Meyer, Gorrichon, & Maroni, 1977).

Synthesis of Analgesics

This compound is instrumental as an intermediate in the synthesis of various compounds. For instance, 2-dimethylamino-3-pentanone, a related compound, serves as a key intermediate in synthesizing alkylaminoalkylnaphthalenic analgesics. The resolution of this compound and the investigation of its behavior in solution through techniques like NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis are crucial for medicinal chemistry and pharmaceutical applications (Collina et al., 1999).

Safety and Hazards

4,4-Dimethyl-2-pentanone is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors should be avoided . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended .

Properties

IUPAC Name

4,4-dimethylpentan-2-one
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InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZASWMGVGQEVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID4073914
Record name 2-Pentanone, 4,4-dimethyl-
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Molecular Weight

114.19 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4,4-Dimethyl-2-pentanone
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CAS No.

590-50-1
Record name 4,4-Dimethyl-2-pentanone
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Record name 4,4-Dimethyl-2-pentanone
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Record name 2-Pentanone, 4,4-dimethyl-
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Record name 4,4-dimethylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 4,4-Dimethyl-2-pentanone in nucleophilic substitution reactions?

A: Despite the steric hindrance posed by the neopentyl group, this compound demonstrates surprising reactivity in bimolecular nucleophilic substitution reactions. Research [] indicates that it reacts with nucleophiles like acetate and azide ions at a rate comparable to bromoacetone. This suggests that the reaction proceeds through a typical SN2 mechanism, without significant influence from conjugation with the carbonyl group or bridging interactions.

Q2: How does the structure of this compound influence its photochemical behavior?

A: this compound exhibits a classic Norrish Type II reaction upon photoexcitation []. This reaction involves intramolecular hydrogen abstraction from the gamma-carbon by the excited carbonyl group, ultimately leading to the formation of various photoproducts.

Q3: What insights have femtosecond time-resolved studies provided into the McLafferty rearrangement of this compound?

A: Femtosecond time-resolved measurements [] have elucidated the dynamics of the McLafferty rearrangement in this compound following strong-field tunnel ionization. The rearrangement, a key process in mass spectrometry, involves a two-step mechanism. Initially, a fast (∼100 fs) rotation of the molecule allows the formation of a six-membered cyclic intermediate, facilitating gamma-hydrogen transfer. Subsequently, a slower (∼10 ps) π-bond rearrangement and bond cleavage occurs between the alpha- and beta-carbons, producing the enol cation. This study highlights the power of ultrafast spectroscopy in dissecting complex reaction mechanisms.

Q4: Can you elaborate on the rotational dynamics around the C=O bond in this compound?

A: Two-dimensional infrared (2D IR) spectroscopy and polarization-dependent IR transient grating techniques [] revealed that this compound exhibits picosecond rotational interconversion around the carbon-carbon bond adjacent to the C=O group. DFT calculations suggest the presence of three rotational conformations: one eclipsed and two staggered forms. The exchange between these conformers is vital for understanding the molecule's reactivity and interactions in solution.

Q5: What are the environmental implications of this compound and its degradation products?

A: While the provided research articles [, , , ] primarily focus on the chemical properties and reactions of this compound, they do not provide specific details regarding its environmental impact and degradation pathways. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

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